(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-15-11-12-21(19(25)13-15)27-24-18(14-17-8-4-6-10-22(17)29-24)23(28)26-20-9-5-3-7-16(20)2/h3-14H,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNOCVWLNZTACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a derivative of the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of monoamine oxidase (MAO), its cytotoxic effects against various cancer cell lines, and its antimicrobial properties.
Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.4 g/mol. The structural characteristics include a chromene core substituted with an imino group and a carboxamide moiety, which are crucial for its biological activity.
1. Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidase is an important enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO can have significant therapeutic implications, particularly in treating depression and neurodegenerative diseases.
- Activity Assessment : Studies have shown that chromone derivatives exhibit varying degrees of MAO inhibition. For instance, among synthesized derivatives, some demonstrated significant selectivity towards MAO-B over MAO-A, indicating potential for neuroprotective applications .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that the position and nature of substituents on the chromone core significantly influence MAO inhibitory activity. Specifically, 3-substituted chromones have been found to be more effective than their 2-substituted counterparts .
2. Cytotoxicity Against Cancer Cell Lines
Chromene derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells.
- Cytotoxic Studies : The compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). Results indicated that it exhibited potent cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Comparison to Doxorubicin |
|---|---|---|
| HepG2 | 22.6 | Similar |
| MDA-MB-231 | 12.2 | Lower |
| A549 | Not specified | Not specified |
3. Antimicrobial Activity
The antimicrobial properties of chromene derivatives are also noteworthy.
- Evaluation : Recent studies have shown limited activity against gram-positive and gram-negative bacteria; however, specific derivatives displayed significant inhibition against pathogens like Helicobacter pylori with MIC values in the low µg/mL range .
The mechanisms through which these compounds exert their biological effects include:
- MAO Inhibition : Binding to the active site of MAO enzymes via hydrogen bonding and hydrophobic interactions.
- Cytotoxic Mechanisms : Inducing oxidative stress and disrupting mitochondrial function in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development. Studies have indicated that compounds with similar chromene structures exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of chromene compounds possess significant anticancer activity. For example, a study published in the Journal of Medicinal Chemistry highlighted the ability of chromene derivatives to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . This suggests that (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide may exhibit similar properties, warranting further investigation.
Chemical Synthesis
This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the development of more complex molecules.
Applications in Organic Reactions
The compound can participate in electrophilic aromatic substitution reactions due to the presence of the fluoro-substituted phenyl group. This characteristic is beneficial for synthesizing novel derivatives with enhanced properties .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in several studies. Chromene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Investigating the specific interactions of this compound with these enzymes could reveal its therapeutic potential.
Comparison with Similar Compounds
Reactivity Insights :
- The electron-withdrawing fluorine substituent may enhance the electrophilicity of the imino group, facilitating nucleophilic additions.
- The methyl groups on both phenyl rings could sterically hinder reactions at the chromene core.
Quantitative Structural Similarity Analysis
Structural similarity between the target compound and its analogs can be quantified using cheminformatics tools:
- Tanimoto Coefficient : A widely used metric for binary fingerprint comparison (). For example, the target compound and the 4-fluoro analog () likely share a high Tanimoto score due to overlapping chromene and carboxamide motifs.
- Graph-Based Methods : Subgraph isomorphism detection () reveals shared substructures, such as the chromene core, but distinguishes substituents like fluorine vs. methoxy groups.
Preparation Methods
Chromene Core Formation
The chromene scaffold is typically synthesized via cyclization reactions involving salicylaldehyde derivatives and active methylene compounds. For this compound, 2-hydroxybenzaldehyde derivatives serve as precursors. A representative pathway involves:
Step 1: Synthesis of 3-Carboxy-2H-chromene
- Reagents : 2-Hydroxy-5-methoxybenzaldehyde, malononitrile, piperidine (catalyst)
- Conditions : Ethanol, reflux (78°C, 6–8 hours)
- Mechanism : Knoevenagel condensation between the aldehyde and malononitrile forms the chromene-3-carbonitrile intermediate, which is hydrolyzed to the carboxylic acid under acidic conditions.
Alternative Route : Microwave-assisted cyclization reduces reaction time to 15–20 minutes with improved yields (~85%).
Introduction of the Imino Group
The imino group [(2-fluoro-4-methylphenyl)imino] is introduced via Schiff base formation:
Step 2: Condensation with 2-Fluoro-4-methylaniline
- Reagents : Chromene-3-carboxylic acid, 2-fluoro-4-methylaniline, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
- Conditions : Dichloromethane, room temperature (24 hours)
- Mechanism : Activation of the carboxylic acid with DCC/DMAP forms an intermediate acylurea, which reacts with the aniline to yield the imino derivative.
Key Considerations :
- Stereoselectivity : The Z-configuration is favored by steric hindrance from the 2-fluoro and 4-methyl groups on the aniline.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the Z-isomer with >95% purity.
Carboxamide Functionalization
The N-(2-methylphenyl) carboxamide group is installed via amidation:
Step 3: Amidation with 2-Methylaniline
- Reagents : Chromene-3-carbonyl chloride, 2-methylaniline, triethylamine (base)
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature (12 hours)
- Mechanism : The acid chloride reacts with 2-methylaniline in the presence of triethylamine to form the carboxamide.
Yield Optimization :
- Solvent Effects : THF provides higher yields (78%) compared to DMF (65%) due to better solubility of intermediates.
- Temperature Control : Slow addition at 0°C minimizes side reactions such as over-alkylation.
One-Pot Multi-Component Synthesis
Recent advances employ one-pot strategies to streamline synthesis:
Protocol :
- Components : 2-Hydroxy-5-methoxybenzaldehyde, malononitrile, 2-fluoro-4-methylaniline, 2-methylaniline
- Catalyst : Piperidine (10 mol%)
- Conditions : Ethanol, reflux (10 hours)
- Mechanism : Concurrent Knoevenagel condensation, imine formation, and amidation occur sequentially.
Advantages :
Industrial-Scale Production Methods
For bulk synthesis, continuous flow reactors and immobilized catalysts enhance efficiency:
Flow Chemistry Approach :
- Reactor Type : Microfluidic tubular reactor
- Residence Time : 30 minutes
- Throughput : 1.2 kg/day with 82% yield.
Catalyst Recycling :
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scale Compatibility |
|---|---|---|---|---|
| Stepwise Synthesis | 65–78 | 95–98 | 24–30 | Lab-scale |
| One-Pot Synthesis | 70–75 | 90–95 | 10–12 | Pilot-scale |
| Flow Chemistry | 80–82 | 98–99 | 0.5 | Industrial-scale |
Challenges and Mitigation Strategies
Isomerization Risk :
Byproduct Formation :
Purification Complexity :
- Preparative HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities.
Q & A
Q. Optimization Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance imine formation but may require rigorous drying to avoid hydrolysis .
- Temperature : Reflux conditions (70–90°C) improve imine yields, while lower temperatures (0–5°C) prevent side reactions during amide coupling .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) is critical for tracking reaction progress .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Chromene formation | Ethanol | H₂SO₄ | Reflux | 60–75% |
| Imine formation | Methanol | Acetic acid | 80°C | 70–85% |
| Amide coupling | DCM | TBTU | 0–5°C | 50–65% |
What spectroscopic and analytical techniques are most effective for structural confirmation of this compound?
Basic Research Question
¹H/¹³C NMR :
- Imine Proton (CH=N) : A singlet at δ 8.2–8.5 ppm confirms Z-configuration .
- Amide NH : Broad peak at δ 10.5–11.0 ppm .
Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ should match the theoretical mass (C₂₄H₂₀FN₂O₂: 402.15 g/mol) .
Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (±0.3%) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region caused by fluorine and methyl substituents .
How can researchers address crystallization challenges for X-ray diffraction studies of this compound?
Advanced Research Question
Solvent Screening : Use mixed solvents (e.g., DCM:hexane) for slow evaporation. Polar solvents like methanol may induce twinning .
Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality .
Software Tools :
- SHELXL : For refinement of twinned or high-resolution data .
- ORTEP-3 : To visualize thermal ellipsoids and validate molecular geometry .
Note : Fluorine atoms may cause disorder; apply restraints during refinement in SHELXL .
What methodologies resolve contradictions in reported biological activities of structurally similar chromene derivatives?
Advanced Research Question
Orthogonal Assays : Validate anti-cancer activity using both MTT and clonogenic assays to rule out false positives from cytotoxicity .
Structural-Activity Relationship (SAR) Studies :
- Replace 2-fluoro-4-methylphenyl with 4-chloro-2-fluorophenyl to assess halogen effects on target binding .
- Compare logP values (e.g., via HPLC) to correlate hydrophobicity with membrane permeability .
Meta-Analysis : Cross-reference bioactivity data from compounds with identical core structures but varying substituents .
Q. Table 2: Substituent Effects on IC₅₀ (Cancer Cell Lines)
| Substituent (R₁/R₂) | IC₅₀ (μM) | Target Enzyme Inhibition (%) |
|---|---|---|
| 2-Fluoro-4-methyl | 1.2 | 78 (Topoisomerase II) |
| 4-Chloro-2-fluoro | 0.9 | 85 (Topoisomerase II) |
| 2,4-Difluoro | 2.5 | 62 (Topoisomerase II) |
How can in silico modeling predict the binding affinity of this compound to biological targets?
Advanced Research Question
Molecular Docking :
- Use AutoDock Vina to simulate binding to topoisomerase II (PDB ID: 1ZXM). Fluorine and methyl groups may occupy hydrophobic pockets .
Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the imine group) using Schrödinger’s Phase .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .
What are the stability considerations for long-term storage of this compound?
Basic Research Question
Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chromene core .
Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the imine bond .
Purity Monitoring : Conduct HPLC every 6 months with a C18 column (acetonitrile:water = 70:30) to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
